molecular formula C26H25N5O2 B2728721 N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251613-72-5

N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No. B2728721
CAS RN: 1251613-72-5
M. Wt: 439.519
InChI Key: WTUHBRIJYIWVLK-UHFFFAOYSA-N
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Description

The compound “N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a benzyl group, a phenyl group, a 1,2,4-oxadiazole ring, a pyridine ring, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The 1,2,4-oxadiazole ring and the pyridine ring are aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing 1,2,4-oxadiazole rings, pyridine rings, and piperidine rings are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For instance, the presence of the aromatic rings could contribute to its stability and possibly its solubility in certain solvents .

Scientific Research Applications

Design and Synthesis of Novel Inhibitors

The compound has been explored as part of the design and synthesis of novel inhibitors targeting specific enzymes or receptors. For example, analogues incorporating the piperidine moiety have been developed as Mycobacterium tuberculosis GyrB inhibitors. This research avenue is crucial for addressing the urgent need for new antituberculosis agents, given the increasing prevalence of drug-resistant strains of the bacterium. Such studies highlight the compound's role in the development of potential therapeutics against infectious diseases (Jeankumar et al., 2013).

Antimicrobial Activity

Another significant area of application involves the synthesis and evaluation of N-substituted derivatives for their antimicrobial properties. These studies have demonstrated that certain derivatives exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria, underscoring the compound's potential as a backbone for developing new antimicrobial agents. The structural flexibility provided by the compound allows for the exploration of a wide range of biological activities, paving the way for novel antibiotics (Khalid et al., 2016).

Antipsychotic Agent Development

The compound's framework has been adapted in the synthesis of heterocyclic carboxamides with potential as antipsychotic agents. Through in vitro and in vivo studies, derivatives have shown promising activities, suggesting their utility in exploring new treatments for psychiatric disorders. This application is particularly relevant given the ongoing need for antipsychotic medications with improved efficacy and reduced side effects (Norman et al., 1996).

Anti-tuberculosis and Antimycobacterial Research

Compounds derived from the N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide scaffold have been synthesized and evaluated for their anti-tuberculosis and antimycobacterial activities. These studies contribute significantly to the ongoing search for novel therapeutic agents against tuberculosis, a major global health challenge. Research in this area not only advances our understanding of the biological mechanisms underlying tuberculosis but also opens new pathways for the treatment of this and related infectious diseases (Samala et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Compounds containing 1,2,4-oxadiazole rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic routes and reactions .

properties

IUPAC Name

N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c32-25(28-18-19-8-3-1-4-9-19)21-13-16-31(17-14-21)24-22(12-7-15-27-24)26-29-23(30-33-26)20-10-5-2-6-11-20/h1-12,15,21H,13-14,16-18H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUHBRIJYIWVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

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